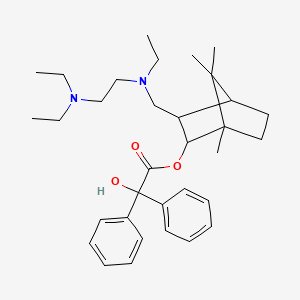
2-Bornanol, 3-(((2-(diethylamino)ethyl)ethylamino)methyl)-, benzilate (ester)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bornanol, 3-(((2-(diethylamino)ethyl)ethylamino)methyl)-, benzilate (ester) is a complex organic compound that belongs to the class of esters This compound is characterized by the presence of a bornanol core structure, which is a bicyclic alcohol, and a benzilate ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bornanol, 3-(((2-(diethylamino)ethyl)ethylamino)methyl)-, benzilate (ester) typically involves multiple steps. One common method includes the esterification of 2-Bornanol with benzilic acid in the presence of a suitable catalyst. The reaction conditions often require an acidic or basic environment to facilitate the esterification process. The diethylaminoethyl group is introduced through a nucleophilic substitution reaction, where diethylamine reacts with an appropriate alkyl halide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. The use of high-purity reagents and optimized reaction conditions ensures the efficient production of the compound. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bornanol, 3-(((2-(diethylamino)ethyl)ethylamino)methyl)-, benzilate (ester) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the diethylaminoethyl group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amines.
Wissenschaftliche Forschungsanwendungen
2-Bornanol, 3-(((2-(diethylamino)ethyl)ethylamino)methyl)-, benzilate (ester) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Bornanol, 3-(((2-(diethylamino)ethyl)ethylamino)methyl)-, benzilate (ester) involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The diethylaminoethyl group can interact with biological membranes, affecting their permeability and function. The benzilate ester group may also play a role in modulating the compound’s activity by influencing its binding affinity to target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bornanol, 3-(((2-(diethylamino)ethyl)methylamino)methyl)-, benzilate (ester)
- 2-Bornanol, 3-(((2-(dimethylamino)ethyl)ethylamino)methyl)-, benzilate (ester)
- 2-Bornanol, 3-(((2-(diethylamino)propyl)ethylamino)methyl)-, benzilate (ester)
Uniqueness
2-Bornanol, 3-(((2-(diethylamino)ethyl)ethylamino)methyl)-, benzilate (ester) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the diethylaminoethyl group enhances its solubility and interaction with biological systems, while the benzilate ester group contributes to its stability and reactivity.
Eigenschaften
CAS-Nummer |
17170-66-0 |
|---|---|
Molekularformel |
C33H48N2O3 |
Molekulargewicht |
520.7 g/mol |
IUPAC-Name |
[3-[[2-(diethylamino)ethyl-ethylamino]methyl]-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 2-hydroxy-2,2-diphenylacetate |
InChI |
InChI=1S/C33H48N2O3/c1-7-34(8-2)22-23-35(9-3)24-27-28-20-21-32(6,31(28,4)5)29(27)38-30(36)33(37,25-16-12-10-13-17-25)26-18-14-11-15-19-26/h10-19,27-29,37H,7-9,20-24H2,1-6H3 |
InChI-Schlüssel |
WOKDVKWDLGSMRD-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCN(CC)CC1C2CCC(C1OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)(C2(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


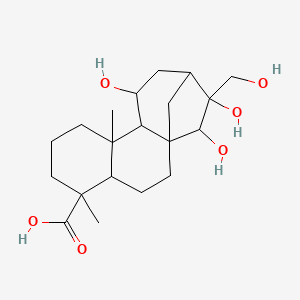

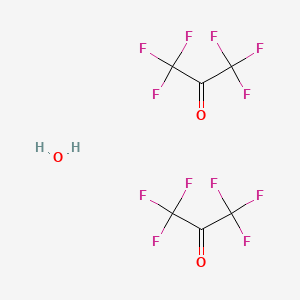
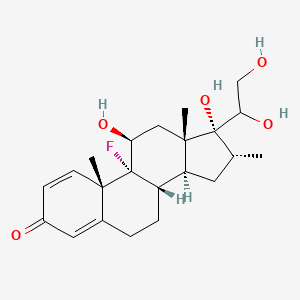
![2-(7'-methyl-5',7-dioxo-4',5'-dihydro-3'H-spiro[azepane-4,2'-benzo[f][1,4]oxazepin]-1-yl)acetic acid](/img/structure/B12301007.png)
![[(E)-3-(3,4-dimethoxyphenyl)prop-2-enyl] (E)-2-[[(E)-2-methylbut-2-enoyl]oxymethyl]but-2-enoate](/img/structure/B12301009.png)
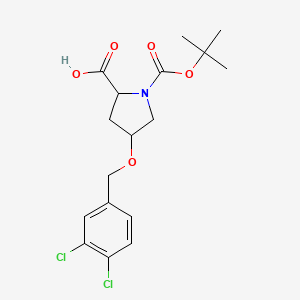
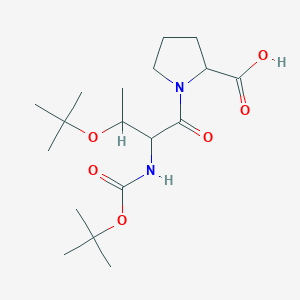

![N-Methyl-2-(3-nitrophenyl)-N-[2-(pyrrolidin-1-yl)-2,3-dihydro-1H-inden-1-yl]acetamide](/img/structure/B12301021.png)
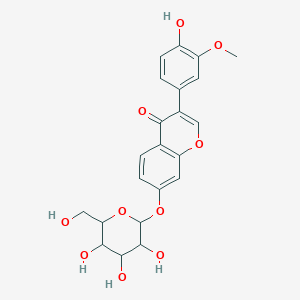
![N-[(3,5-difluorophenyl)methyl]-3-hydroxy-1-(1H-indol-5-yl)-2-oxopyrrolidine-3-carboxamide](/img/structure/B12301045.png)
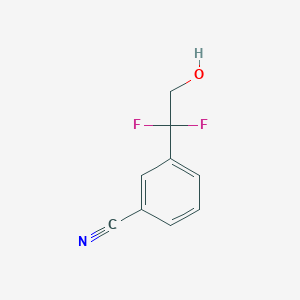
![(3,4,10,15-Tetrahydroxy-5,5,10,15-tetramethyl-7-oxapentacyclo[12.2.1.01,11.04,9.06,8]heptadecan-2-yl) acetate](/img/structure/B12301054.png)
